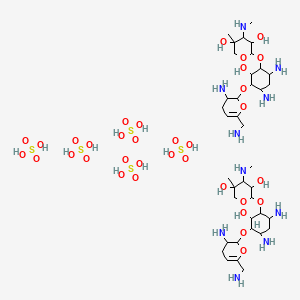
Sisomicin sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sisomicin sulfate is an aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inositola . It is a broad-spectrum antibiotic most structurally related to gentamicin . This compound is known for its effectiveness against Gram-positive bacteria and its bactericidal properties .
准备方法
Synthetic Routes and Reaction Conditions
Sisomicin sulfate is primarily produced through fermentation. The fermentation process involves the cultivation of Micromonospora inositola in a suitable medium under controlled conditions . The fermentation broth is then processed to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient supply. Advanced techniques like protoplast mutagenesis and fermentation optimization have been employed to enhance sisomicin production .
化学反应分析
Types of Reactions
Sisomicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or create derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its derivatives, such as netilmicin and plazomicin . These derivatives are developed to improve the antibiotic’s effectiveness and reduce its toxicity.
科学研究应用
Clinical Research Applications
Antibiotic Development
Sisomicin sulfate plays a crucial role in the development of new antibiotics, particularly against resistant bacterial strains. It is frequently used in formulations aimed at combating infections that do not respond to conventional treatments. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately bacterial cell death .
Case Study: Comparative Clinical Study
A notable clinical study compared the efficacy of sisomicin cream (0.1%) versus mupirocin ointment (2%) in treating pyodermas. In this randomized trial involving 290 patients, sisomicin demonstrated superior results, with a higher percentage of patients reporting complete clearance of lesions compared to those treated with mupirocin. The subjective evaluation showed that 75% rated sisomicin as "excellent," highlighting its effectiveness and patient preference .
| Treatment | Complete Clearance (%) | Patient Satisfaction (%) |
|---|---|---|
| Sisomicin Cream | 97 | 75 |
| Mupirocin Ointment | 94 | 59 |
Pharmaceutical Manufacturing
This compound is integral to the production of injectable antibiotics, ensuring high-quality formulations for patient care. Its use in pharmaceutical manufacturing not only includes direct applications but also serves as a precursor for semi-synthetic antibiotics like netilmicin . The compound's stability and effectiveness make it a valuable asset in the development of new therapeutic agents.
Microbiology Studies
In microbiological research, this compound is utilized to study bacterial resistance mechanisms. It is commonly employed in antimicrobial susceptibility testing (AST), where its effectiveness against various pathogens is evaluated. Microbiologists use disk diffusion methods and minimum inhibitory concentration (MIC) tests to determine sisomicin's potency against Gram-negative isolates such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 2 |
| Escherichia coli | 1.6 |
| Klebsiella pneumoniae | 3.1 |
Veterinary Medicine
This compound is also applied in veterinary settings for the treatment of infections in animals. Its broad-spectrum activity allows it to be effective against a range of pathogens that affect various animal species, thus demonstrating its versatility beyond human medicine .
作用机制
Sisomicin sulfate exerts its effects by interfering with protein synthesis at the level of functional ribosome assembly . It binds to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of faulty or nonfunctional proteins . This mechanism is similar to that of gentamicin but is more effective against certain bacteria .
相似化合物的比较
Similar Compounds
Gentamicin: Structurally related and shares a similar mechanism of action.
Netilmicin: A derivative of sisomicin with improved properties.
Plazomicin: Another derivative with enhanced effectiveness and reduced toxicity.
Uniqueness
Sisomicin sulfate is unique due to its broad-spectrum activity and its effectiveness against bacteria that are resistant to other aminoglycosides . Its ability to bind to the 30S ribosomal subunit and cause misreading of mRNA makes it a potent antibiotic .
属性
CAS 编号 |
53179-09-2 |
|---|---|
分子式 |
C19H39N5O11S |
分子量 |
545.6 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S)-2-[(2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15?,16+,17?,18+,19-;/m1./s1 |
InChI 键 |
JVTNJDPXUPRGIE-DAVQCCERSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
手性 SMILES |
C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)OC2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |
规范 SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |
Pictograms |
Irritant; Health Hazard |
相关CAS编号 |
32385-11-8 (Parent) |
同义词 |
4,5 Dehydrogentamicin 4,5-Dehydrogentamicin Antibiotic 6640 Extramycin Pathomycin Rickamicin Sch 13475 Sch-13475 Sch13475 Siseptin Sisomicin Sisomicin Sulfate Sisomicin Sulfate (2:5) Salt Sisomycin Sissomicin Sizomycin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















